molecular formula C17H22N2O3 B5462340 N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide

N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide

Cat. No.: B5462340
M. Wt: 302.37 g/mol
InChI Key: OQHRRQVWFXNMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of an oxane ring, a benzoxazole core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced by reacting the benzoxazole derivative with an appropriate oxane precursor, such as oxan-2-ylmethyl chloride, under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an isopropylamine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-2-ylmethyl)-2-methyl-1,3-benzoxazole-5-carboxamide
  • N-(oxan-2-ylmethyl)-2-ethyl-1,3-benzoxazole-5-carboxamide
  • N-(oxan-2-ylmethyl)-2-propyl-1,3-benzoxazole-5-carboxamide

Uniqueness

N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is unique due to the presence of the isopropyl group, which may influence its biological activity and physicochemical properties. This structural variation can lead to differences in its interaction with molecular targets, stability, and solubility compared to similar compounds.

Properties

IUPAC Name

N-(oxan-2-ylmethyl)-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11(2)17-19-14-9-12(6-7-15(14)22-17)16(20)18-10-13-5-3-4-8-21-13/h6-7,9,11,13H,3-5,8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHRRQVWFXNMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NCC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.